molecular formula C11H11N3O2 B14379527 1-Diazonio-3-(4-methylbenzamido)prop-1-en-2-olate CAS No. 88473-78-3

1-Diazonio-3-(4-methylbenzamido)prop-1-en-2-olate

Katalognummer: B14379527
CAS-Nummer: 88473-78-3
Molekulargewicht: 217.22 g/mol
InChI-Schlüssel: GYRJBVLQITUDJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Diazonio-3-(4-methylbenzamido)prop-1-en-2-olate is an organic compound characterized by its unique structure, which includes a diazonium group, a benzamido group, and a prop-1-en-2-olate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Diazonio-3-(4-methylbenzamido)prop-1-en-2-olate typically involves the reaction of 4-methylbenzoyl chloride with prop-1-en-2-ol in the presence of a base to form the corresponding ester. This ester is then treated with a diazonium salt to yield the final product. The reaction conditions often require low temperatures and an inert atmosphere to prevent decomposition of the diazonium group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-Diazonio-3-(4-methylbenzamido)prop-1-en-2-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazonium group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the diazonium group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, cyanides, or thiols can be employed under mild conditions.

Major Products Formed

    Oxidation: Oxides of the original compound.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Diazonio-3-(4-methylbenzamido)prop-1-en-2-olate has several scientific research applications:

    Biology: Investigated for its potential as a biochemical probe due to its reactivity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its ability to form stable azo compounds.

Wirkmechanismus

The mechanism of action of 1-Diazonio-3-(4-methylbenzamido)prop-1-en-2-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group can undergo electrophilic substitution reactions, leading to the modification of biomolecules. The compound’s reactivity with nucleophiles also allows it to form covalent bonds with target molecules, potentially disrupting biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Diazonio-3-(4-methoxybenzamido)prop-1-en-2-olate
  • 1-Diazonio-3-(4-chlorobenzamido)prop-1-en-2-olate
  • 1-Diazonio-3-(4-nitrobenzamido)prop-1-en-2-olate

Uniqueness

1-Diazonio-3-(4-methylbenzamido)prop-1-en-2-olate is unique due to the presence of the 4-methylbenzamido group, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research and industrial applications.

Eigenschaften

CAS-Nummer

88473-78-3

Molekularformel

C11H11N3O2

Molekulargewicht

217.22 g/mol

IUPAC-Name

N-(3-diazo-2-oxopropyl)-4-methylbenzamide

InChI

InChI=1S/C11H11N3O2/c1-8-2-4-9(5-3-8)11(16)13-6-10(15)7-14-12/h2-5,7H,6H2,1H3,(H,13,16)

InChI-Schlüssel

GYRJBVLQITUDJT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)C=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.